

Technical Guide: Physicochemical Properties of 2-Bromo-6-(difluoromethyl)pyridine

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Compound of Interest

Compound Name: 2-Bromo-6-(difluoromethyl)pyridine

Cat. No.: B1278245

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Bromo-6-(difluoromethyl)pyridine**, a key intermediate in the development of novel agrochemical and pharmaceutical agents.^[1] The inclusion of a difluoromethyl group can enhance molecular lipophilicity, metabolic stability, and binding affinity, making this compound a valuable building block in medicinal chemistry.^{[2][3]}

Core Physicochemical Data

The quantitative physical and chemical properties of **2-Bromo-6-(difluoromethyl)pyridine** are summarized in the table below for easy reference and comparison.

Property	Value	Conditions
CAS Number	872365-91-8	N/A
Molecular Formula	C ₆ H ₄ BrF ₂ N	N/A
Molecular Weight	208.00 g/mol	N/A
Appearance	Brown oil / Liquid	Ambient
Density	1.703 g/mL	at 25 °C
Refractive Index	1.520	n ₂₀ /D
Flash Point	110 °C (230 °F)	Closed cup
Storage Temperature	2-8 °C	N/A
Purity (Assay)	95%	N/A

[Data sourced from multiple chemical suppliers and databases.][[4](#)][[5](#)][[6](#)]

Experimental Protocols

A detailed experimental protocol for the synthesis of **2-Bromo-6-(difluoromethyl)pyridine** is provided below. This procedure outlines the transformation of a pyridine carbaldehyde into the target difluoromethyl pyridine derivative.

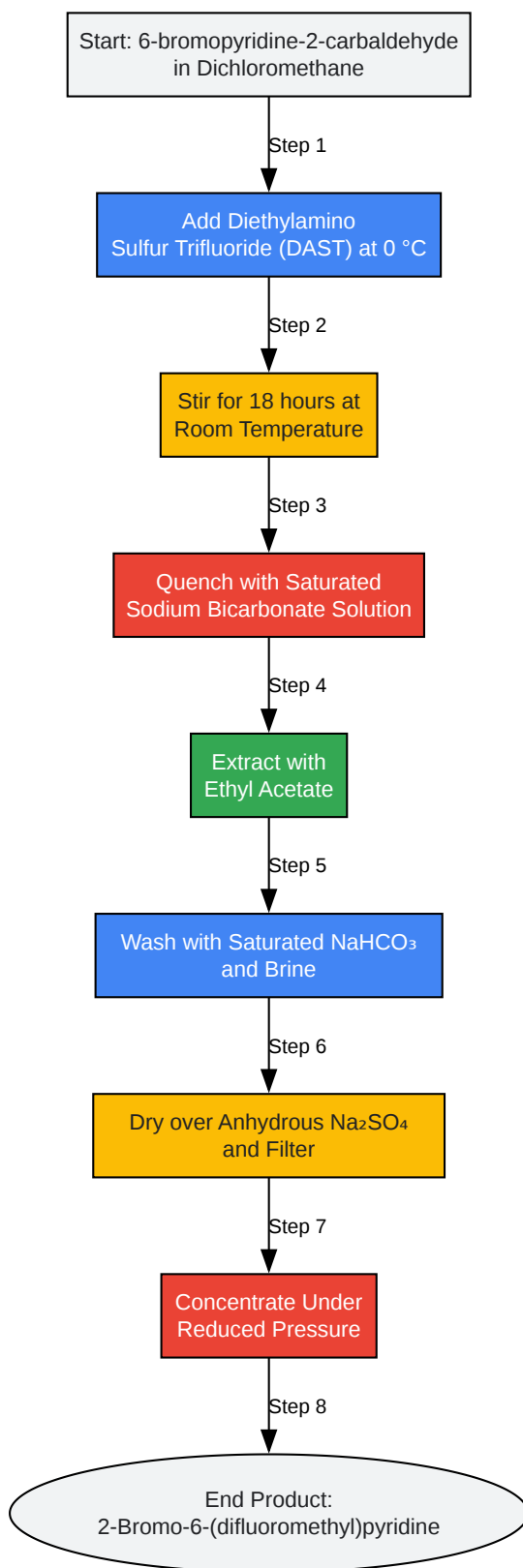
Synthesis of **2-Bromo-6-(difluoromethyl)pyridine** from 6-Bromopyridine-2-carbaldehyde[\[4\]](#)

- Step 1: Reaction Setup
 - A solution of 6-bromopyridine-2-carbaldehyde (2.10 g, 11.29 mmol) in dichloromethane (20 mL) is prepared.
 - The solution is cooled to 0 °C in an ice bath.
- Step 2: Addition of Fluorinating Agent
 - Diethylamino sulfur trifluoride (DAST) (1.94 mL, 14.68 mmol) is slowly added to the cooled solution.

- Step 3: Reaction Progression
 - The reaction mixture is allowed to gradually warm to room temperature.
 - The mixture is stirred continuously for 18 hours.
- Step 4: Reaction Quenching
 - Upon completion, the reaction mixture is carefully poured into a pre-cooled saturated sodium bicarbonate solution (300 mL).
- Step 5: Extraction
 - The product is extracted with ethyl acetate (2 x 120 mL).
 - The organic phases are combined.
- Step 6: Washing and Drying
 - The combined organic phase is washed sequentially with saturated sodium bicarbonate solution (80 mL) and brine (2 x 50 mL).
 - The organic phase is then dried over anhydrous sodium sulfate and filtered.
- Step 7: Isolation of Product
 - The filtrate is concentrated under reduced pressure to yield **2-bromo-6-(difluoromethyl)pyridine** as a brown oil (2.17 g, 89% yield).
- Step 8: Characterization
 - The final product is characterized by ^1H NMR (300 MHz, CDCl_3): δ 7.75-7.70 (m, 1H), 7.65-7.60 (m, 2H), 6.60 (t, $J = 55.1$ Hz, 1H).^[4]

Visualized Experimental Workflow

The following diagram illustrates the workflow for the synthesis of **2-Bromo-6-(difluoromethyl)pyridine**.



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Caption: Synthesis workflow for **2-Bromo-6-(difluoromethyl)pyridine**.

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